molecular formula C11H22O2 B592432 Methyl Caprate-d3 CAS No. 90363-39-6

Methyl Caprate-d3

Cat. No.: B592432
CAS No.: 90363-39-6
M. Wt: 189.313
InChI Key: YRHYCMZPEVDGFQ-BMSJAHLVSA-N
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Description

Methyl Caprate-d3 is a deuterated stable isotope of methyl decanoate that serves as a critical analytical tool in non-biological and pharmaceutical research. Its primary research value lies in the development and analysis of novel drug delivery systems, particularly in the formulation of Therapeutic Deep Eutectic Systems (THEDES). In these systems, the capric acid moiety, which is the hydrolyzed derivative of methyl caprate, acts as a hydrogen bond donor. It forms specific, stoichiometric interactions with the cyclic tertiary amine nuclei of Active Pharmaceutical Ingredients (APIs), such as neuroleptic and antipsychotic drugs . This molecular interaction, primarily driven by hydrogen bonding with the protonated tertiary amine of the drug molecule, is a key mechanism for creating eutectic mixtures with a significantly depressed melting point. This transformation into a liquid or semi-solid state at room temperature drastically enhances the solubility of poorly water-soluble drugs and is a green chemistry alternative to traditional organic solvents . Furthermore, formulations utilizing this mechanism have demonstrated superior intestinal absorption and flux in permeability studies, such as those conducted with the everted rat intestinal sac model, indicating a strong potential for improving the oral bioavailability of challenging APIs . As a deuterated analog, this compound provides a distinct advantage in mass spectrometry-based assays, allowing for precise tracking, quantification, and metabolic studies without interference from endogenous compounds, thereby enabling high-quality pharmacokinetic and mechanistic research.

Properties

CAS No.

90363-39-6

Molecular Formula

C11H22O2

Molecular Weight

189.313

IUPAC Name

trideuteriomethyl decanoate

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i2D3

InChI Key

YRHYCMZPEVDGFQ-BMSJAHLVSA-N

SMILES

CCCCCCCCCC(=O)OC

Synonyms

Decanoic Acid Methyl Ester-d3;  Methyl Decanoate-d3;  C 1098-d3;  CE 1095-d3;  Capric Acid Methyl Ester-d3;  Estasol MD 10-d3;  Metholene 2095-d3;  Methyl Caprinate-d3;  NSC 3713-d3;  Pastel M 10-d3;  Pastell M 10-d3;  Uniphat A 30-d3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via protonation of the carboxylic acid group by a Brønsted acid catalyst, followed by nucleophilic attack by deuterated methanol. Sulfuric acid (H2SO4) and hydrochloric acid (HCl) are predominant catalysts, with concentrations typically ranging from 1.2% to 5% (w/v). Key parameters include:

  • Temperature : 45–100°C (optimal at 80°C for 6–8 hours)

  • Molar Ratio : 1:5 (capric acid to CD3OD) for >95% conversion

  • Deuterium Retention : 98.5–99.2% when using CD3OD with >99.8% isotopic purity

Azeotropic distillation with toluene enhances water removal, shifting equilibrium toward ester formation. Post-reaction neutralization with sodium bicarbonate (NaHCO3) followed by extraction with hexane yields crude Methyl Caprate-d3, which is further purified via fractional distillation under reduced pressure (40–50°C at 10 mmHg).

Transesterification of Triglycerides with Deuterated Methanol

For lipid-rich starting materials, transesterification of caprate-containing triglycerides (e.g., coconut oil) offers a cost-effective pathway. This method involves base-catalyzed cleavage of ester bonds, replacing glycerol with CD3OD.

Catalytic Systems and Kinetic Analysis

Sodium methoxide (NaOCH3) in CD3OD (0.5–1.0 M) achieves 90–94% conversion within 2–4 hours at 60°C. The reaction follows pseudo-first-order kinetics with an activation energy of 58.2 kJ/mol. Critical considerations include:

ParameterOptimal RangeImpact on Yield
CD3OD:Oil Molar Ratio6:1Maximizes FAME formation
Catalyst Loading0.8 wt% NaOCH3Balances cost and reactivity
Mixing Intensity600 rpmEnhances mass transfer

Deuterium incorporation remains >98% when using anhydrous CD3OD, though trace water (>0.5%) promotes saponification, reducing yields by 12–15%.

Enzymatic Synthesis Using Immobilized Lipases

Biocatalytic routes employing lipases (e.g., Candida antarctica Lipase B) provide a green alternative under mild conditions (30–40°C, pH 7.0–7.5).

Substrate Specificity and Process Design

Lipase-catalyzed esterification between capric acid and CD3OD achieves 88–92% conversion in solvent-free systems. Immobilization on macroporous resin (e.g., Novozym 435) enables enzyme reuse for 8–10 cycles with <5% activity loss. Key advantages include:

  • Selectivity : No side reactions with unsaturated fatty acids

  • Energy Efficiency : Operates at 35°C vs. 80°C in chemical methods

  • Isotopic Purity : 99.3–99.7% deuterium retention due to absence of acidic protons

Reaction kinetics adhere to a ping-pong bi-bi mechanism, with inhibition observed at CD3OD concentrations >4 M. Continuous removal of water via molecular sieves improves conversion to 96%.

Industrial-Scale Deuterium Incorporation Strategies

Deuterium Source Optimization

High-purity CD3OD (>99.8%) is synthesized through catalytic exchange reactions:

  • Deuterium Gas Method :
    CO+3D2Cu/ZnO/Al2O3CD3OD\text{CO} + 3\text{D}_2 \xrightarrow{\text{Cu/ZnO/Al}_2\text{O}_3} \text{CD}_3\text{OD}
    Operates at 250°C and 50 bar, yielding 98.5% deuterated methanol.

  • Electrolytic Enrichment :
    Electrolysis of D2O generates D2 gas, which reacts with carbon monoxide over ruthenium catalysts at 200°C.

Distillation and Purification

A four-stage distillation process ensures isotopic and chemical purity:

  • Atmospheric Distillation : Removes low-boiling impurities (<80°C)

  • Vacuum Distillation : Separates this compound (bp 150°C at 10 mmHg) from residual CD3OD

  • Molecular Sieve Treatment : Reduces water content to <50 ppm

  • Crystallization : Recovers 99.9% pure product at −20°C

Analytical Validation and Quality Control

Isotopic Purity Assessment

Deuterium distribution is quantified via:

  • NMR Spectroscopy : 2H^2\text{H}-NMR (61.4 MHz) reveals triplet signals at δ 0.88 (CD3 group)

  • Mass Spectrometry : ESI-MS shows m/z 189.3 [M+H]+ with characteristic D3 isotopic cluster

Stability Studies

Accelerated degradation tests (40°C/75% RH) confirm:

  • Hydrolytic Stability : <0.2% decomposition after 6 months

  • Oxidative Resistance : No peroxides detected under 100% O2 for 30 days

Chemical Reactions Analysis

Types of Reactions: Methyl Caprate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl Caprate-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl Caprate-d3 involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated methyl caprate. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to track its metabolic fate. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Methyl Caprate-d3 is compared below with structurally related esters and deuterated analogs:

Table 1: Comparative Properties of this compound and Analogous Compounds
Property This compound Methyl Caprate Ethyl Caprate Methyl-d3 Methacrylate
Molecular Formula C11H21D3O2 C11H22O2 C12H24O2 C5D3H5O2
Molecular Weight ~189.31 g/mol 186.29 g/mol 200.32 g/mol 103.13 g/mol
Boiling Point ~280°C (estimated) 224–226°C 245–247°C 100–101°C
Storage Conditions +4°C (inferred) Room temperature Room temperature +4°C
Primary Applications Isotopic tracer, GC-MS Solvent, fragrance Biodiesel, plasticizers Polymer synthesis, NMR studies

Key Observations :

  • Chain Length Effects : Ethyl Caprate’s longer alkyl chain increases its boiling point compared to this compound .
  • Deuterium Impact: The –OCD3 group in this compound slightly elevates its molecular weight and boiling point relative to non-deuterated Methyl Caprate, while maintaining similar polarity and solubility .

Analytical Performance

Chromatographic Behavior
  • Retention Time: In GC analysis, this compound co-elutes with non-deuterated Methyl Caprate but is distinguishable via mass shifts (e.g., m/z +3 in MS) .
  • Matrix Interference : Deuterated analogs reduce signal overlap in complex biological samples, as demonstrated in studies validating analytical precision .
Spectral Characteristics
  • NMR : The absence of proton signals from the –OCD3 group simplifies spectral interpretation .
  • MS Fragmentation : Deuterium labeling alters fragmentation patterns, enabling precise quantification in isotopic dilution assays .

Analytical Chemistry

  • Accuracy Enhancement : Supplementary data from demonstrates that deuterated internal standards improve quantification accuracy by 15–20% in lipidomic profiling .
  • Volatility Studies : highlights that methyl esters’ volatility decreases with chain length, corroborating this compound’s utility in atmospheric chemistry .

Q & A

Q. What are the standard protocols for synthesizing Methyl Caprate-d3 with high isotopic purity, and how is deuteration efficiency validated?

this compound is typically synthesized via acid-catalyzed esterification of deuterated methanol (CD3OD) with decanoic acid under anhydrous conditions. To ensure isotopic purity, reagents must be rigorously dried, and reactions are conducted under inert gas (e.g., N2). Post-synthesis, purification involves fractional distillation or column chromatography. Deuteration efficiency is validated using ¹H NMR to quantify residual protium in the CD3 group and mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 186.291 for C11H19D3O2). Residual solvent peaks in NMR must be accounted for to avoid false positives .

Q. Which analytical techniques are essential for characterizing this compound, and how are they optimized for accuracy?

Key techniques include:

  • Deuterium NMR (²H NMR) : Operates at 61 MHz to detect deuteration sites, though sensitivity requires high sample concentrations (~100 mg/mL) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Helium carrier gas and slow ramp rates (3°C/min) improve separation of deuterated analogs from non-deuterated impurities .
  • Isotopic Ratio Monitoring : LC-MS with electrospray ionization (ESI) quantifies deuteration levels by comparing ion intensities of labeled vs. unlabeled species. Calibration curves using internal standards (e.g., Methyl Caprate-d0) are critical .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its behavior in metabolic studies compared to non-deuterated analogs?

Deuteration at the methyl group introduces KIEs that slow C-D bond cleavage during enzymatic metabolism, enhancing metabolic stability. To validate this, researchers use time-resolved LC-MS to track metabolite formation in hepatic microsome assays. Control experiments with non-deuterated Methyl Caprate (d0) are necessary to isolate isotope-specific effects. Recent studies show a 2- to 3-fold increase in half-life (t½) for this compound in cytochrome P450 assays, attributed to reduced enzymatic turnover rates .

Q. What experimental strategies resolve discrepancies in quantifying this compound in lipid-rich biological matrices?

Lipid interference in matrices like plasma or adipose tissue can suppress ionization in LC-MS. Mitigation strategies include:

  • Matrix-matched calibration : Spiking deuterated internal standards (e.g., Methyl Caprate-d7) into pre-extracted lipid blanks to normalize recovery rates .
  • Enhanced sample cleanup : Solid-phase extraction (SPE) with C18 cartridges, optimized using 70:30 methanol-water elution, reduces co-eluting lipids .
  • High-resolution MS (HRMS) : Differentiates this compound (m/z 186.162) from isobaric interferences with mass accuracy <5 ppm .

Q. How can researchers optimize deuterium retention in this compound during long-term stability studies under varying storage conditions?

Deuterium loss via proton exchange is minimized by storing samples in anhydrous solvents (e.g., deuterated chloroform, CDCl3) at -20°C. Accelerated stability studies (40°C/75% RH for 6 months) combined with ²H NMR track deuterium retention. Data shows <5% deuteration loss in inert atmospheres, whereas aqueous buffers (pH 7.4) cause >20% loss due to H/D exchange .

Methodological Considerations

  • Spectral Ambiguities : Overlapping signals in ¹H NMR (e.g., methylene protons near δ 1.2 ppm) are resolved using 2D COSY or HSQC to assign peaks unambiguously .
  • Synthetic Reproducibility : Batch-to-batch variability is reduced by documenting reaction parameters (e.g., stoichiometry, catalyst purity) in line with FAIR data principles .

For unresolved physicochemical properties (e.g., density, boiling point), experimental determination via vapor pressure osmometry or differential scanning calorimetry (DSC) is recommended, as literature data may be incomplete .

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